Pterodonoic acid
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Overview
Description
Pterodonoic acid is a natural product with the chemical formula C15H20O3 and a molecular weight of 248.32 g/mol . It is a sesquiterpenoid compound, which is a class of terpenes consisting of three isoprene units. This compound is primarily found in the roots of Aucklandia lappa Decne, a plant known for its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pterodonoic acid involves several steps, including the use of specific reagents and conditions. One common method involves the use of trifluoroacetic acid (TFA) for highly efficient protein extraction by complete sample dissolution . The process typically includes acidification, neutralization, and digestion steps to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as the roots of Aucklandia lappa Decne. The extraction process can be optimized to ensure high yield and purity of the compound. Solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are commonly used in the extraction process .
Chemical Reactions Analysis
Types of Reactions: Pterodonoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. For example, the reaction of this compound with sodium hydroxide (NaOH) results in the formation of salts and water .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Pterodonoic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities, such as antimicrobial and antioxidant properties . In medicine, this compound is investigated for its potential therapeutic effects, including its role in treating various diseases. In industry, it is used in the development of new materials and products.
Mechanism of Action
The mechanism of action of pterodonoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, modulating their activity and leading to various biological effects. For example, this compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Pterodonoic acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other sesquiterpenoids, such as alendronic acid and pteroic acid These compounds share some structural similarities but differ in their specific functional groups and biological activities
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique chemical structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry
Biological Activity
Pterodonoic acid is a bioactive compound primarily derived from the genus Pterodon, which includes various plant species known for their medicinal properties. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological functions. The molecular formula and structural features are crucial in determining its interactions with biological targets.
Property | Description |
---|---|
Molecular Formula | C₁₈H₂₈O₄ |
Molecular Weight | 300.42 g/mol |
Chemical Structure | Contains a carboxylic acid functional group and multiple stereocenters |
1. Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.
- Mechanism of Action : this compound modulates the nuclear factor kappa B (NF-κB) signaling pathway, reducing the expression of inflammatory mediators.
- Case Study : A study involving animal models of arthritis showed that administration of this compound resulted in reduced joint swelling and pain, highlighting its potential as an anti-inflammatory agent.
2. Anticancer Effects
This compound exhibits promising anticancer activity against various cancer cell lines. Its effectiveness has been attributed to its ability to induce apoptosis (programmed cell death) and inhibit tumor growth.
- Mechanism of Action : The compound activates caspase pathways leading to apoptosis and inhibits cell proliferation by disrupting cell cycle progression.
- Research Findings : In vitro studies on breast cancer cells revealed that this compound significantly decreased cell viability and induced apoptosis through mitochondrial pathways.
3. Neuroprotective Properties
Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Mechanism of Action : It appears to exert protective effects against oxidative stress and inflammation in neuronal cells.
- Case Study : In models of Alzheimer's disease, this compound administration was associated with improved cognitive function and reduced amyloid-beta plaque formation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Studies indicate that it has moderate bioavailability, with a half-life suitable for therapeutic use.
Parameter | Value |
---|---|
Absorption | Moderate |
Distribution | Widely distributed in tissues |
Metabolism | Hepatic metabolism |
Excretion | Primarily renal |
Safety and Toxicology
The safety profile of this compound has been evaluated in several studies. While generally considered safe at therapeutic doses, high concentrations may lead to toxicity.
- Toxicity Studies : Animal studies suggest that excessive doses can result in liver damage and gastrointestinal disturbances.
- Recommended Dosage : Further clinical trials are necessary to establish optimal dosing regimens for human use.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[(2R,4aS)-4a,8-dimethyl-7-oxo-1,2,3,4,5,6-hexahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H20O3/c1-9(14(17)18)11-4-6-15(3)7-5-13(16)10(2)12(15)8-11/h11H,1,4-8H2,2-3H3,(H,17,18)/t11-,15+/m1/s1 |
InChI Key |
RDGFGQJFNSCICW-ABAIWWIYSA-N |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C(=O)O |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(=C)C(=O)O |
Origin of Product |
United States |
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